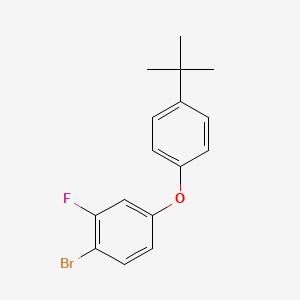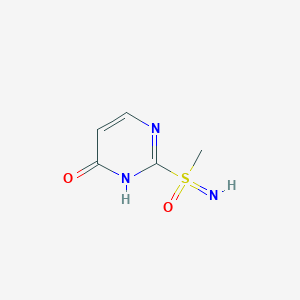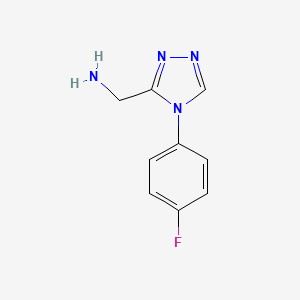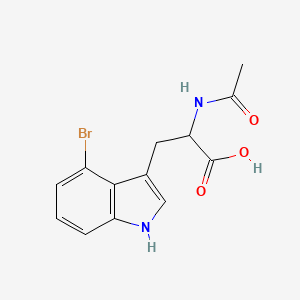
1-Acetyl-6-methylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6-methylpiperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-methylpiperidine-3-carboxylic acid typically involves the acylation of 6-methylpiperidine with acetic anhydride, followed by carboxylation. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-6-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound ketone, while reduction could produce 1-acetyl-6-methylpiperidine-3-carbinol.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Acetyl-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperidine-3-carboxylic acid: Similar structure but lacks the acetyl group, resulting in different reactivity and applications.
1-Acetylpiperidine-3-carboxylic acid: Lacks the methyl group, which may affect its binding affinity and biological activity.
6-Methylpiperidine-3-carboxylic acid: Lacks the acetyl group, leading to different chemical properties and uses.
Uniqueness: 1-Acetyl-6-methylpiperidine-3-carboxylic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-acetyl-6-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6-3-4-8(9(12)13)5-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
TUVNLNCPOVYADC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CN1C(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)


![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)
![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)



